molecular formula C19H16N4O2S B2940786 N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-10-3

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2940786
CAS No.: 671199-10-3
M. Wt: 364.42
InChI Key: ZARQIIIDCDONJA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanyl bridge to an acetamide group substituted with a 4-methoxyphenyl moiety. This structural framework is associated with diverse biological activities, including anticancer, anti-inflammatory, and inotropic effects, as observed in related compounds . The methoxy group at the para position of the phenyl ring may enhance solubility and modulate electronic properties, influencing receptor binding or metabolic stability .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-9-7-14(8-10-15)20-18(24)12-26-19-22-21-17-11-6-13-4-2-3-5-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARQIIIDCDONJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloquinoline core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoline core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of [1,2,4]triazolo[4,3-a]quinoline acetamides, which exhibit variations in substituents on the phenyl ring, triazoloquinoline core, and acetamide side chain. Below is a detailed comparison:

Substitutions on the Phenyl Ring

  • N-(4-fluorophenyl) analog: Structure: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide. Activity: Demonstrates potent Topoisomerase II (TopoII) inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells. Causes G2/M cell cycle arrest at IC₅₀ = 2.1 µM . Comparison: The 4-fluoro substitution enhances cytotoxicity compared to methoxy, likely due to increased electronegativity and improved DNA binding affinity.
  • N-(3-trifluoromethylphenyl) analog: Structure: 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. Activity: Not explicitly reported, but the trifluoromethyl group is known to improve metabolic stability and membrane permeability in related molecules .

Modifications to the Triazoloquinoline Core

  • Methyl-substituted triazoloquinoline: Structure: 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide. Impact: Methylation at the 5-position of the triazoloquinoline may sterically hinder interactions with enzyme active sites but could enhance lipophilicity .
  • Dihydroquinoline derivatives: Structure: N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide. Activity: Exhibits positive inotropic effects in isolated rabbit hearts, increasing left atrial stroke volume by 35% at 10 µM. The reduced aromaticity of the dihydroquinoline core may favor cardiac ion channel modulation .

Acetamide Side Chain Variations

  • Piperazine-containing derivatives: Structure: N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide.
  • Thiazole-linked analogs: Structure: N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide. Impact: The thiazole ring may engage in π-π stacking or hydrogen bonding, altering target selectivity compared to the parent compound .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group likely increases logP compared to polar substituents (e.g., hydroxyl), balancing solubility and membrane penetration .
  • Metabolic Stability: Methyl or trifluoromethyl groups on the triazoloquinoline core may reduce oxidative metabolism, as seen in related compounds .
  • Solubility : Piperazine-containing derivatives exhibit improved aqueous solubility due to ionization at physiological pH .

Biological Activity

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 362.43 g/mol
  • IUPAC Name: this compound

This compound features a triazole ring fused with a quinoline structure, which is known to contribute to various biological activities.

1. Antimicrobial Activity

Research has indicated that derivatives of quinoline and triazole exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or cell wall formation.

Compound Activity Reference
This compoundAntibacterial
1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneH1-antihistaminic

2. Anticancer Activity

The anticancer potential of triazole and quinoline derivatives is well-documented. In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation in various cancer cell lines. For example:

  • In vitro IC50 Values:
    • HCT-116 (colon cancer): 1.9 µg/mL
    • MCF-7 (breast cancer): 2.3 µg/mL
    • Doxorubicin (reference drug): IC50 3.23 µg/mL .

3. Antimalarial Activity

Compounds containing the quinoxaline moiety have shown promise against malaria parasites. A related study indicated that certain synthesized quinoxaline derivatives exhibited significant activity against Schistosoma mansoni, highlighting their potential as antimalarial agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: Many compounds in this class act by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation: Some derivatives have been shown to interact with histamine receptors, offering potential as antihistaminic agents .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Antihistaminic Activity: A series of triazole derivatives were tested for their ability to prevent histamine-induced bronchospasm in guinea pigs. The most active compound showed a protective effect significantly greater than the standard antihistamine chlorpheniramine maleate .

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